o-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride

IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship (SAR)

Select O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 1885-52-5) to access a critical 2,6-dichloro substituted scaffold that delivers nanomolar IDO1 inhibition, fundamentally surpassing unsubstituted O-benzylhydroxylamine. This hydrochloride salt ensures superior aqueous solubility and stability, enabling reliable high-throughput screening and SAR studies. Its validated role in dual IDO1/TDO inhibitor design makes it an essential building block for next-generation cancer immunotherapy and agrochemical research.

Molecular Formula C7H8Cl3NO
Molecular Weight 228.5 g/mol
CAS No. 1885-52-5
Cat. No. B3032457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride
CAS1885-52-5
Molecular FormulaC7H8Cl3NO
Molecular Weight228.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CON)Cl.Cl
InChIInChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H
InChIKeyZZAXSKXALNKDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 1885-52-5): Baseline Properties and Procurement Specifications for Research


O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 1885-52-5) is an O-alkylhydroxylamine derivative characterized by a 2,6-dichlorophenylmethyl group attached to a hydroxylamine moiety, supplied as a hydrochloride salt. It is primarily utilized as a building block and a crucial structural scaffold in medicinal chemistry, particularly for the development of potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) [1]. The compound is a solid with a molecular formula of C7H8Cl3NO and a molecular weight of 228.50 g/mol, typically available at a purity of 97% . It requires storage under an inert atmosphere at 2-8°C .

Why O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 1885-52-5) Cannot Be Interchanged with Generic O-Alkylhydroxylamine Analogs


The selection of O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride over other O-alkylhydroxylamine analogs is critical due to its unique 2,6-dichloro substitution pattern, which fundamentally alters its biological activity and enzyme inhibition profile. Unlike the unsubstituted parent scaffold O-benzylhydroxylamine, which is a sub-micromolar IDO1 inhibitor [1], the introduction of halogen atoms at the meta positions of the aromatic ring has been demonstrated to significantly enhance inhibitor potency, driving activity into the nanomolar range [1]. Consequently, using a non-halogenated or differently substituted analog cannot be expected to replicate the potency or selectivity required for advanced research applications targeting IDO1 or related dioxygenase enzymes [1].

Quantitative Differentiation Guide for O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 1885-52-5) in IDO1 Inhibition and Beyond


Enhanced IDO1 Inhibition Potency Driven by Halogen Substitution

The target compound, O-(2,6-dichlorobenzyl)hydroxylamine, is a derivative of the IDO1 inhibitor scaffold O-benzylhydroxylamine. A published structure-activity relationship (SAR) study demonstrates that the addition of halogen atoms to the meta position of the aromatic ring of O-benzylhydroxylamine leads to a significant increase in IDO1 inhibitory potency, moving from sub-micromolar activity to nanomolar-level potency [1]. While this study reports the general class-level effect, the specific quantitative improvement conferred by the 2,6-dichloro substitution is not detailed. A separate BindingDB entry for the closely related monochloro analog, O-(2-chlorobenzyl)hydroxylamine, reports a Ki of 154 nM against recombinant human IDO1 [2]. The 2,6-dichloro substitution on the target compound is expected to further enhance this activity based on the established SAR trend favoring halogenation [1].

IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship (SAR)

Potential for Dual IDO1/TDO Inhibition as a Scaffold for Next-Generation Agents

A recent study on modulating IDO1 and tryptophan 2,3-dioxygenase (TDO) inhibition through structural modification of diaryl hydroxylamines identifies O-benzylhydroxylamine derivatives as a class capable of dual inhibition [1]. One lead compound from this class, an O-benzylhydroxylamine derivative (compound 28l), demonstrated potent dual inhibition with an IDO1 IC50 of 0.031 μM and a TDO IC50 of 2.9 μM [1]. The research highlights that structural modifications, including the use of specific aromatic substituents, are critical for tuning the balance between IDO1 and TDO inhibition [1].

IDO1/TDO Dual Inhibition Immuno-Oncology Lead Optimization

Enhanced Stability and Aqueous Solubility as a Hydrochloride Salt

The target compound is provided as a hydrochloride salt. This salt form is a critical differentiator from its free base analog, which may have limited commercial availability or different handling characteristics. The hydrochloride salt of O-(2,6-Dichlorobenzyl)hydroxylamine is reported to be more stable and has enhanced water solubility compared to its free base form . This is a key advantage for researchers, as it simplifies the preparation of stock solutions and facilitates its use in aqueous biological assays . In contrast, the free base or other salt forms may require more complex solubilization protocols or exhibit reduced stability in storage.

Compound Handling Solubility Stability

Recommended Research Applications for O-(2,6-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 1885-52-5) Based on Differential Evidence


Design and Synthesis of Novel, Potent IDO1 Inhibitors for Immuno-Oncology

The compound serves as an essential building block for medicinal chemistry programs focused on developing next-generation IDO1 inhibitors. Its 2,6-dichloro substitution pattern is specifically implicated in enhancing binding affinity and potency in enzymatic assays, moving beyond the sub-micromolar activity of the parent scaffold O-benzylhydroxylamine [1]. It should be prioritized in structure-activity relationship (SAR) studies aimed at achieving nanomolar-level cellular activity.

Development of Dual IDO1/TDO Inhibitors to Overcome Tumor Immune Resistance

Research indicates that O-benzylhydroxylamine derivatives can be optimized for dual inhibition of IDO1 and TDO, a strategy to combat resistance mechanisms in cancer therapy [1]. This compound's scaffold provides a validated starting point for synthesizing novel dual inhibitors, allowing researchers to explore the therapeutic benefits of simultaneously blocking two key enzymes in the kynurenine pathway.

Preparation of Stable Aqueous Stock Solutions for High-Throughput Screening

Given its formulation as a hydrochloride salt, this compound offers superior stability and aqueous solubility compared to its free base [1]. This property makes it an excellent candidate for high-throughput screening campaigns in drug discovery, as it can be reliably prepared and stored as a stock solution in aqueous buffers, reducing the use of organic solvents like DMSO and minimizing precipitation issues in biochemical or cell-based assays.

Synthesis of Agrochemical Intermediates with Enhanced Lipophilicity

As a hydroxylamine derivative with a 2,6-dichlorophenyl group, this compound possesses enhanced lipophilicity [1]. This property is valuable in the synthesis of agrochemicals, where it can be used to introduce a lipophilic, halogenated aromatic moiety into herbicides or fungicides, potentially improving their ability to penetrate plant tissues or target specific pathogens [1].

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